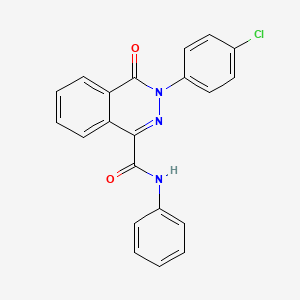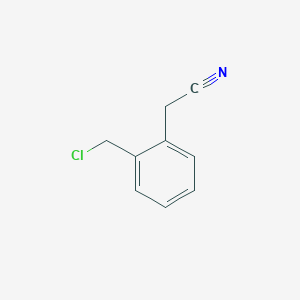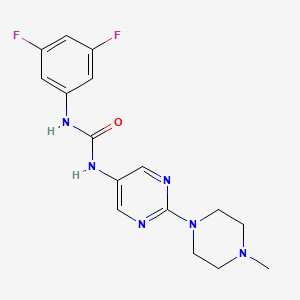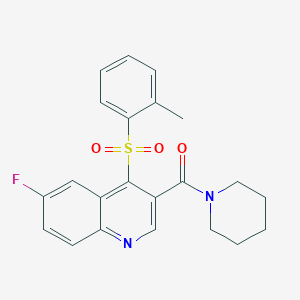
3-(4-chlorophenyl)-4-oxo-N-phenyl-3,4-dihydro-1-phthalazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(4-chlorophenyl)-4-oxo-N-phenyl-3,4-dihydro-1-phthalazinecarboxamide” is a complex organic molecule. It contains a phthalazine ring, which is a bicyclic compound consisting of two fused benzene and pyridazine rings. The molecule also has a 4-chlorophenyl group and a phenyl group attached to the nitrogen atom of the phthalazine ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phthalazine ring, a bicyclic structure, would likely impart rigidity to the molecule. The chlorophenyl and phenyl groups could potentially participate in π-π stacking interactions, influencing the compound’s three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The phthalazine ring might undergo electrophilic substitution reactions, while the amide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the chlorophenyl group might increase its lipophilicity, influencing its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Nonlinear Optics
The compound has been studied for its significant electro-optic properties . It has been found to have a high potential for use in nonlinear optics, confirmed by second and third harmonic generation studies . The static and dynamic polarizability of this compound are found to be many-fold higher than that of urea .
Optoelectronic Device Fabrication
The compound’s superior electro-optic properties make it a promising candidate for use in the fabrication of optoelectronic devices . These devices include optical switches, optical logic, memory devices, and signal processing units .
Polymerization Agent
The compound has been used as a polymerization agent. This involves the process of reacting monomer molecules together in a chemical reaction to form polymer chains or three-dimensional networks.
Catalyst for Diels-Alder Reactions
The compound has been used as a catalyst for Diels-Alder reactions. The Diels-Alder reaction is a chemical reaction between a conjugated diene and a substituted alkene, commonly termed the dienophile, to form a substituted cyclohexene system.
Synthesis of Pharmaceuticals
The compound has been used as a reagent in the synthesis of various pharmaceutical compounds. This involves the process of combining different substances to create a new complex substance with therapeutic properties.
Synthesis of Agrochemicals
The compound has also been used in the synthesis of various agrochemicals. Agrochemicals are substances that help in the management of agricultural ecosystems and micro-organisms in the farming area.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures, such as carbonyl cyanide m-chlorophenyl hydrazone (cccp), act as chemical inhibitors of oxidative phosphorylation . They function as nitriles, hydrazones, and protonophores, causing the gradual destruction of living cells and death of the organism .
Biochemical Pathways
Compounds with similar structures, such as selenium-containing compounds, have been shown to reverse depression-like behavioral alterations, neuroinflammation, and oxidative imbalance induced by acute restraint stress . This suggests that the compound might interact with enzymes involved in glutathione metabolism and H2O2 scavenging .
Pharmacokinetics
In silico pharmacokinetics analysis of similar compounds, such as 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole (cmi), predicted that cmi might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .
Result of Action
Similar compounds, such as cmi, have been shown to protect dopaminergic neurons from h2o2-induced stress by lowering ros levels and boosting the glutathione system .
Action Environment
For instance, triclocarban, which has two chlorinated phenyl rings, is a white powder that is insoluble in water .
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-4-oxo-N-phenylphthalazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3O2/c22-14-10-12-16(13-11-14)25-21(27)18-9-5-4-8-17(18)19(24-25)20(26)23-15-6-2-1-3-7-15/h1-13H,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFUQIXIKLWTLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C3=CC=CC=C32)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-chlorophenyl)ethyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)
![5-Amino-1-[(3,4-dichlorophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B2818495.png)



![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(3,3-difluorocyclobutyl)methanone](/img/structure/B2818502.png)
![4-chloro-7,8-dihydro-6H-pyrrolo[2,1-f]purine](/img/structure/B2818503.png)

![[4-[(4-Acetamidophenyl)iminomethyl]phenyl] 2-acetyloxybenzoate](/img/structure/B2818507.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,5-dichlorobenzamide hydrochloride](/img/structure/B2818509.png)
![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-(1H-imidazol-5-ylmethyl)-N-methylazetidin-3-amine](/img/structure/B2818512.png)
![(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2818514.png)
![7-Bromo-2,3,4,5-tetrahydro-1H-benzo[D]azepine hcl](/img/structure/B2818515.png)
